molecular formula C8H4F4O2 B2621691 2-(2,4-Difluorophenyl)-2,2-difluoroacetic acid CAS No. 1339147-37-3

2-(2,4-Difluorophenyl)-2,2-difluoroacetic acid

Cat. No. B2621691
CAS RN: 1339147-37-3
M. Wt: 208.112
InChI Key: BDQSGGPBZVNPRY-UHFFFAOYSA-N
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Description

The compound “2-Amino-2-(2,4-difluorophenyl)acetic acid” has a CAS Number of 240409-02-3 and a molecular weight of 187.15 . It is stored in a dark place, sealed in dry, at 2-8°C .


Synthesis Analysis

The synthesis of compounds related to “4-(2,4-Difluorophenyl)-4-oxobutanoic acid” often involves ring-opening reactions of itaconic anhydride with aminoacetophenones. Additionally, copper-catalyzed cross-coupling reactions have been employed for the synthesis of novel surfactants related to this compound.


Molecular Structure Analysis

The molecular structure of derivatives of “4-(2,4-Difluorophenyl)-4-oxobutanoic acid” has been elucidated through single crystal X-ray diffraction studies. DFT calculations complement these findings by providing insights into the stability, charge distribution, and reactive sites of the molecules.


Chemical Reactions Analysis

Chemical reactions involving “4-(2,4-Difluorophenyl)-4-oxobutanoic acid” derivatives include cyclisation reactions. The structure of the resulting compounds depends significantly on the substrate used.


Physical And Chemical Properties Analysis

The compound “2,4-Difluorophenylboronic acid” has a density of 1.4±0.1 g/cm³, a boiling point of 251.0±50.0 °C at 760 mmHg, and a flash point of 105.6±30.1 °C .

Safety and Hazards

The compound “2-Amino-2-(2,4-difluorophenyl)acetic acid” has a safety warning with hazard statements H302-H315-H320-H335 . Precautionary measures include avoiding breathing vapors, mist, or gas, and ensuring adequate ventilation .

properties

IUPAC Name

2-(2,4-difluorophenyl)-2,2-difluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-4-1-2-5(6(10)3-4)8(11,12)7(13)14/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQSGGPBZVNPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenyl)-2,2-difluoroacetic acid

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